molecular formula C12H17NO2S B10845396 Hexanamide, N-hydroxy-6-(phenylthio)- CAS No. 875737-01-2

Hexanamide, N-hydroxy-6-(phenylthio)-

Cat. No.: B10845396
CAS No.: 875737-01-2
M. Wt: 239.34 g/mol
InChI Key: RFQHGQGHSXXDPZ-UHFFFAOYSA-N
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Description

6-phenylsulfanylhexanoic acid hydroxamide is a chemical compound that features a phenylsulfanyl group attached to a hexanoic acid backbone, with a hydroxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenylsulfanylhexanoic acid hydroxamide typically involves the following steps:

Industrial Production Methods

Industrial production of 6-phenylsulfanylhexanoic acid hydroxamide may involve continuous flow reactors to optimize reaction rates and product purity. The use of microwave activation and ultrasonication can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-phenylsulfanylhexanoic acid hydroxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The hydroxamide group can be reduced to an amine.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the phenylsulfanyl group.

Scientific Research Applications

6-phenylsulfanylhexanoic acid hydroxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-phenylsulfanylhexanoic acid hydroxamide involves its interaction with histone deacetylases. By inhibiting these enzymes, the compound can alter the acetylation status of histones, leading to changes in gene expression. This can affect various cellular processes, including cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-phenylsulfanylhexanoic acid hydroxamide is unique due to its specific phenylsulfanyl group, which can impart distinct chemical and biological properties compared to other hydroxamic acid derivatives. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

875737-01-2

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

N-hydroxy-6-phenylsulfanylhexanamide

InChI

InChI=1S/C12H17NO2S/c14-12(13-15)9-5-2-6-10-16-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H,13,14)

InChI Key

RFQHGQGHSXXDPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCCCCC(=O)NO

Origin of Product

United States

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